

FNC-TP Trisodium: A Technical Overview of its Antiviral Spectrum

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: FNC-TP trisodium

Cat. No.: B11935892

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

FNC-TP trisodium is the intracellularly active triphosphate form of Azvudine (FNC), a potent nucleoside reverse transcriptase inhibitor (NRTI). FNC has demonstrated a broad spectrum of antiviral activity against several significant human pathogens. This technical guide provides an in-depth characterization of the antiviral spectrum of FNC-TP, including quantitative data on its activity, detailed experimental protocols for its evaluation, and an elucidation of its mechanism of action.

Data Presentation: Antiviral Activity of FNC

The antiviral efficacy of FNC has been evaluated against a range of viruses. The following tables summarize the available quantitative data, including 50% effective concentration (EC50) and 50% inhibitory concentration (IC50) values. The selectivity index (SI), calculated as the ratio of the 50% cytotoxic concentration (CC50) to the EC50, is also provided where available, indicating the therapeutic window of the compound.

Table 1: In Vitro Antiviral Activity of FNC against Various Viruses

| Virus | Cell Line | EC50 | Selectivity Index (SI) | Reference(s) |
|------------------------------------|------------------|---|------------------------|---|
| HIV-1 | Various | 0.03–6.92 nM | >1000 | [1] [2] |
| HIV-2 | Various | 0.018–0.025 nM | >1000 | [1] |
| Hepatitis C Virus (HCV) | In vitro assay | 0.024 μ M (24 nM) | Not Reported | [1] |
| Hepatitis B Virus (HBV) | HepG2.2.15 cells | Potent Inhibition (Specific EC50 not detailed in provided search results) | Not Reported | [2] |
| Human Coronavirus OC43 (HCoV-OC43) | Not Specified | 4.3 μ M | 15-83 | [1] |
| SARS-CoV-2 | Calu-3 cells | 1.2 μ M | 83 | [1] |
| SARS-CoV-2 | Vero E6 cells | 4.31 μ M | 15.35 | [1] |

Table 2: Inhibitory Activity of FNC-TP against Viral Polymerases

| Viral Polymerase | IC50 | Reference(s) |
|---|---|--------------|
| HIV-1 Reverse Transcriptase (RT) | Potent Inhibition (Specific IC50 not detailed in provided search results) | [3] |
| Hepatitis C Virus (HCV) RNA-dependent RNA polymerase (RdRp) | Less potent than against HIV-1 RT | [3] |
| Respiratory Syncytial Virus (RSV) RdRp | Less potent than against HCV RdRp | [3] |
| Dengue Virus Type 2 (DENV-2) RdRp | Less potent than against RSV RdRp | [3] |
| SARS-CoV-2 RdRp | Poor substrate | [3] |

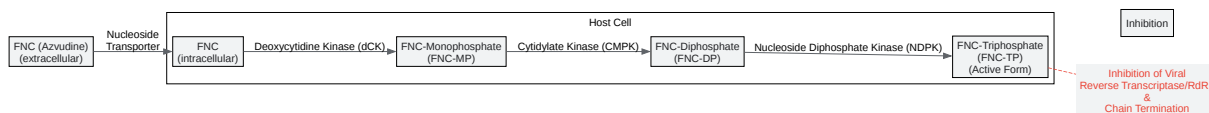
Note: While a broad antiviral spectrum is indicated, comprehensive and directly comparable EC50, IC50, and CC50 values for FNC against a wider range of viruses from a single standardized study are not readily available in the public domain based on the conducted searches. The provided data is compiled from various sources and experimental conditions may differ.

Mechanism of Action

FNC is a prodrug that, upon entering a host cell, is phosphorylated by cellular kinases to its active triphosphate form, FNC-TP. As a nucleoside analog, FNC-TP acts as a competitive inhibitor of viral reverse transcriptases and RNA-dependent RNA polymerases. Its incorporation into the nascent viral DNA or RNA chain leads to chain termination, thereby halting viral replication.[3][4]

Signaling Pathway: Intracellular Activation of FNC

The intracellular conversion of FNC to its active form, FNC-TP, is a critical step for its antiviral activity. This process is mediated by host cell kinases.



[Click to download full resolution via product page](#)

Caption: Intracellular phosphorylation cascade of FNC.

Experimental Protocols

In Vitro Anti-Hepatitis B Virus (HBV) Activity Assay in HepG2.2.15 Cells

This protocol describes a general method for evaluating the anti-HBV activity of nucleoside analogs like FNC using the HepG2.2.15 cell line, which constitutively expresses HBV.

1. Cell Culture and Maintenance:

- Culture HepG2.2.15 cells in DMEM supplemented with 10% fetal bovine serum, penicillin (100 U/mL), streptomycin (100 µg/mL), and G418 (200 µg/mL).
- Maintain cells at 37°C in a humidified atmosphere with 5% CO₂.

2. Antiviral Activity Assay:

- Seed HepG2.2.15 cells in 96-well plates at a density of 5 x 10³ cells per well.
- After 24 hours, replace the culture medium with fresh medium containing serial dilutions of FNC. Include a no-drug control and a positive control (e.g., Lamivudine).
- Incubate the plates for 8 days, with a medium change containing the respective drug concentrations on day 4.

3. Quantification of Extracellular HBV DNA (Real-Time PCR):

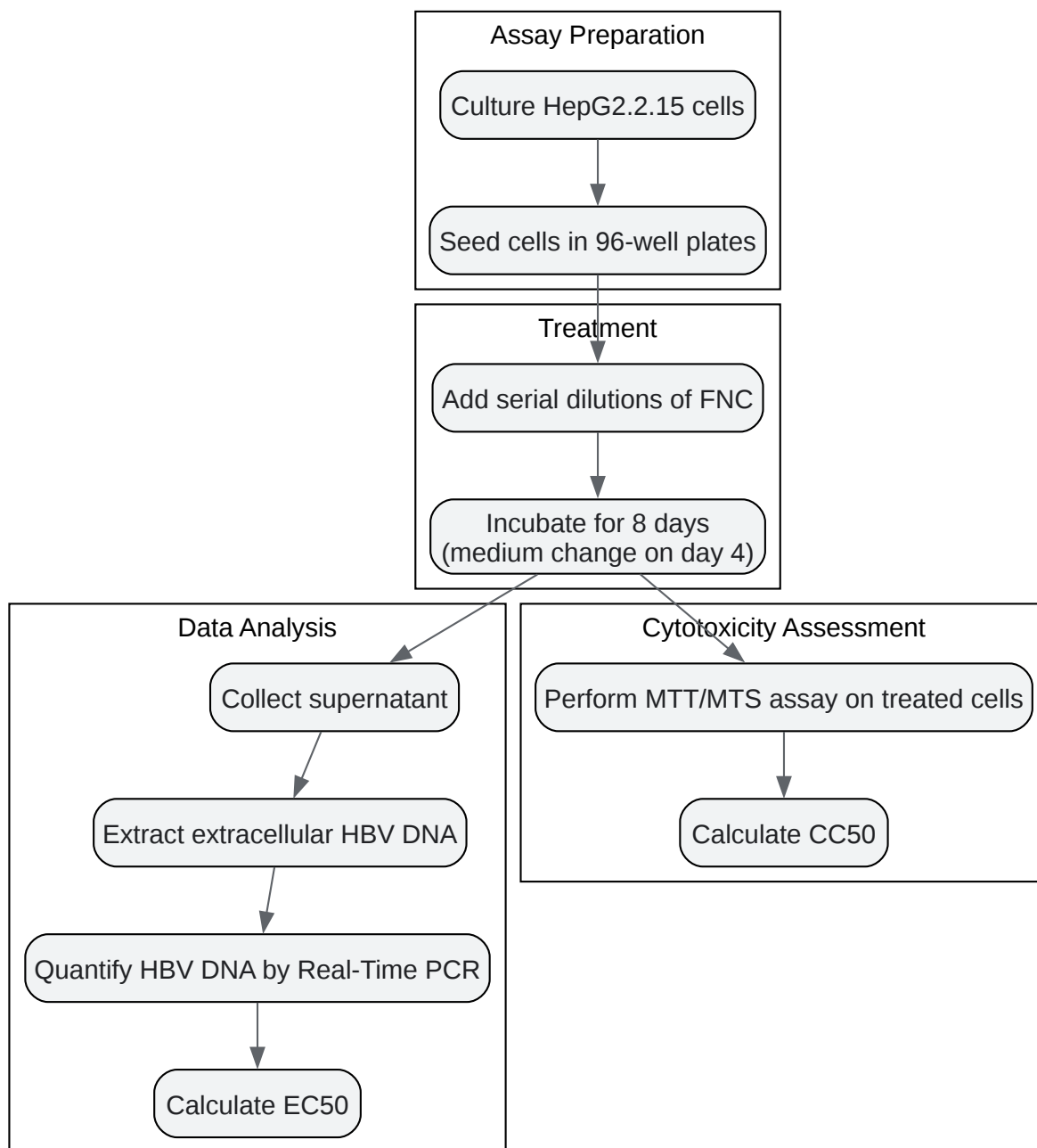
- On day 8, collect the cell culture supernatant.

- Isolate viral DNA from the supernatant using a commercial viral DNA extraction kit.
- Quantify the amount of HBV DNA using a real-time PCR assay with primers and a probe specific for the HBV genome.
- The EC50 value is calculated as the concentration of FNC that reduces the extracellular HBV DNA level by 50% compared to the no-drug control.

4. Cytotoxicity Assay:

- Seed HepG2.2.15 cells in a separate 96-well plate as described for the antiviral assay.
- Treat the cells with the same serial dilutions of FNC.
- After 8 days, assess cell viability using a standard method such as the MTT or MTS assay.
- The CC50 value is calculated as the concentration of FNC that reduces cell viability by 50% compared to the no-drug control.

Experimental Workflow Diagram



[Click to download full resolution via product page](#)

Caption: Workflow for in vitro anti-HBV assay.

Clinical Studies

Azvudine (FNC) has undergone clinical investigation for the treatment of COVID-19. A notable study was a randomized, open-label, controlled clinical trial involving patients with mild to common COVID-19.

- **Study Design:** Patients were randomized to receive either Azvudine plus standard symptomatic treatment or standard antiviral and symptomatic treatment.
- **Dosage:** The typical dosage of Azvudine in these trials was 5 mg taken orally once daily.
- **Primary Outcomes:** The primary endpoint was the time to nucleic acid negative conversion (NANC).
- **Key Findings:** The results from a pilot study indicated that patients treated with Azvudine had a significantly shorter time to the first NANC compared to the control group (mean of 2.60 days vs. 5.60 days).[2] Subsequent studies have supported these findings, demonstrating that Azvudine can shorten the time to viral clearance and reduce viral load in patients with COVID-19.

Conclusion

FNC-TP trisodium, the active form of Azvudine, is a potent antiviral agent with a broad spectrum of activity, particularly against retroviruses and some RNA viruses. Its mechanism of action, involving the termination of viral nucleic acid synthesis, is well-established for nucleoside analogs. While in vitro data demonstrates its efficacy against a range of viruses, further studies are needed to provide a more comprehensive and standardized quantitative assessment of its antiviral profile. Clinical trials have shown promising results for the treatment of COVID-19, highlighting its potential as a valuable therapeutic agent. Continued research and clinical development are warranted to fully characterize its therapeutic potential across its antiviral spectrum.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. frontiersin.org [frontiersin.org]
- 2. Clinical features and mechanistic insights into drug repurposing for combating COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mechanism and spectrum of inhibition of viral polymerases by 2'-deoxy-2'- β -fluoro-4'-azidocytidine or azvudine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [FNC-TP Trisodium: A Technical Overview of its Antiviral Spectrum]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b11935892#characterization-of-fnc-tp-trisodium-antiviral-spectrum]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com